molecular formula C5H6OS4 B1270555 4,5-Bis(methylthio)-1,3-dithiol-2-one CAS No. 61485-46-9

4,5-Bis(methylthio)-1,3-dithiol-2-one

Cat. No.: B1270555
CAS No.: 61485-46-9
M. Wt: 210.4 g/mol
InChI Key: ZXNVEXYJVODARP-UHFFFAOYSA-N
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Description

4,5-Bis(methylthio)-1,3-dithiol-2-one is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylthio groups attached to a dithiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methylthio)-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with methylthiolating agents. One common method is the reaction of 1,3-dithiol-2-one with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(methylthio)-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol ring to a more reduced form.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithiol derivatives.

    Substitution: Various substituted dithiol derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(methylthio)-1,3-dithiol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(methylthio)-1,3-dithiol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. The pathways involved include coordination chemistry and redox reactions.

Comparison with Similar Compounds

  • 4,5-Bis(methylthio)-1,3-dithiol-2-thione
  • 4,5-Bis(ethylthio)-1,3-dithiol-2-one
  • 4,5-Bis(methylthio)-1,3-dithiol-2-ol

Comparison: 4,5-Bis(methylthio)-1,3-dithiol-2-one is unique due to its specific substitution pattern and the presence of the dithiol ring. Compared to its analogs, it exhibits different reactivity and stability profiles. For example, the thione derivative has a sulfur atom in place of the oxygen, which can significantly alter its chemical behavior and applications.

Properties

IUPAC Name

4,5-bis(methylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVEXYJVODARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=O)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357542
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61485-46-9
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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